6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-2,5-dione class, characterized by a bicyclic framework with fused pyrrole and pyrimidine rings. Key structural features include:
- 4-(4-methoxyphenyl): A methoxy-substituted aromatic ring at position 4, which may enhance electron-donating properties and influence receptor binding.
- 1-methyl group: A methyl substituent on the pyrrolidine nitrogen, likely affecting steric hindrance and metabolic stability.
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-21-15-11-22(10-14-4-3-9-26-14)18(23)16(15)17(20-19(21)24)12-5-7-13(25-2)8-6-12/h3-9,17H,10-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDPKXOEPHXHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)OC)C(=O)N(C2)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrrolo[3,4-d]pyrimidine core with functional groups that enhance its biological activity. The presence of the furan and methoxyphenyl groups is significant in modulating its pharmacological properties.
Structural Formula
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, research indicates that derivatives of similar structures exhibit significant growth inhibition against various bacterial strains:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranged from 8 to 16 µg/mL.
- Staphylococcus epidermidis : Notably, one clinical isolate showed susceptibility with an MIC of only 2 µg/mL .
This suggests that the compound may possess broad-spectrum antimicrobial activity.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of cell wall synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation.
- Interference with metabolic pathways : The pyrimidine structure may interact with enzymes involved in nucleotide synthesis.
Case Studies and Experimental Findings
Several experimental studies have evaluated the biological activity of related compounds. For example:
| Study | Compound | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Derivative 6 | Staphylococcus aureus | 16 | |
| Derivative 6 | Staphylococcus epidermidis (clinical strain) | 2 |
These findings indicate a promising profile for further development in antimicrobial therapies.
Pharmacological Implications
The structural features of This compound suggest potential applications beyond antimicrobial activity. Its ability to interact with various biological targets could lead to:
- Anticancer properties : Similar pyrimidine derivatives have shown cytotoxic effects against cancer cell lines.
- Anti-inflammatory effects : Compounds with furan moieties are often explored for their anti-inflammatory potential.
Future Research Directions
To fully understand the biological activity and therapeutic potential of this compound, future research should focus on:
- In vivo studies : Evaluating efficacy and safety in animal models.
- Mechanistic studies : Investigating specific pathways affected by the compound.
- Structure-activity relationship (SAR) analysis : Identifying which structural components contribute most significantly to biological activity.
Comparison with Similar Compounds

Key Observations :
- Substituent Effects: 4-Aryl Groups: The 4-methoxyphenyl group (target compound) offers moderate electron-donating effects, whereas 4-chlorophenyl () introduces electron-withdrawing properties.
- Thermal Stability : Higher melting points (e.g., 220°C for 4j vs. 146°C for the target compound ) suggest differences in crystallinity, possibly due to hydrogen bonding from hydroxyl groups.
Activity Trends :
- Anti-diabetic Effects : Compounds with 4-hydroxyphenyl () show PPAR-γ agonism, absent in the methoxy-substituted target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

